molecular formula C12H23NO4S B8443849 Methyl 2-{3-[(tert-butylsulfinyl)amino]oxetan-3-yl}butanoate

Methyl 2-{3-[(tert-butylsulfinyl)amino]oxetan-3-yl}butanoate

Cat. No. B8443849
M. Wt: 277.38 g/mol
InChI Key: ASZASLQINOWBEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{3-[(tert-butylsulfinyl)amino]oxetan-3-yl}butanoate is a useful research compound. Its molecular formula is C12H23NO4S and its molecular weight is 277.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-{3-[(tert-butylsulfinyl)amino]oxetan-3-yl}butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-{3-[(tert-butylsulfinyl)amino]oxetan-3-yl}butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 2-{3-[(tert-butylsulfinyl)amino]oxetan-3-yl}butanoate

Molecular Formula

C12H23NO4S

Molecular Weight

277.38 g/mol

IUPAC Name

methyl 2-[3-(tert-butylsulfinylamino)oxetan-3-yl]butanoate

InChI

InChI=1S/C12H23NO4S/c1-6-9(10(14)16-5)12(7-17-8-12)13-18(15)11(2,3)4/h9,13H,6-8H2,1-5H3

InChI Key

ASZASLQINOWBEA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC)C1(COC1)NS(=O)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl butyrate (5.67 g, 55.5 mmol) was dissolved in anhydrous THF (100 mL) and cooled to −78° C. under nitrogen. LDA (2M solution in THF 27.1 mL, 54.2 mmol) was added drop-wise. After 1 hour at −78° C., a solution of 2-methyl-N-oxetan-3-ylidene-propane-2-sulfinamide (Preparation 39, 2.43 g, 13.88 mmol) in anhydrous THF (10 mL) was added. The reaction was gradually warmed to room temperature and stirred for 18 hours. The reaction was quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The organic layer was dried over MgSO4 and concentrated in vacuo. The residue was purified by silica gel column chromatography to afford the title compound as an oil (2.89 g, 75% yield).
Quantity
5.67 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
27.1 mL
Type
reactant
Reaction Step Two
Quantity
2.43 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
75%

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